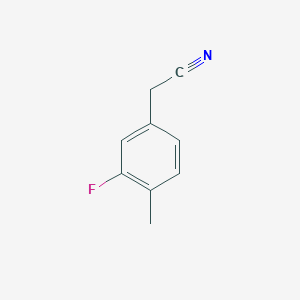

3-Fluoro-4-methylphenylacetonitrile

描述

Significance in Contemporary Chemical Research

The significance of 3-Fluoro-4-methylphenylacetonitrile in modern chemical research lies in its role as a precursor to a variety of more complex molecules. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The nitrile group of this compound is a versatile functional handle. It can undergo hydrolysis to form 3-Fluoro-4-methylphenylacetic acid, a transformation that can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com For example, heating the nitrile under reflux with a dilute acid like hydrochloric acid will yield the corresponding carboxylic acid. libretexts.org Alternatively, alkaline hydrolysis with a base such as sodium hydroxide (B78521) will initially produce the carboxylate salt, which can then be acidified to yield the free carboxylic acid. libretexts.org

Furthermore, the nitrile group can be reduced to form 2-(3-fluoro-4-methylphenyl)ethanamine. This transformation opens up pathways to a class of compounds known as phenethylamines, which are a common scaffold in many biologically active molecules. google.com The resulting primary amine can then be used in a variety of subsequent reactions to build more complex molecular architectures.

Overview of Strategic Research Domains

The application of this compound as a synthetic intermediate is primarily seen in the development of new agrochemicals and pharmaceuticals.

In the field of agrochemicals, the related compound 3-fluoro-4-methylbenzonitrile (B68015) has been identified as a key intermediate in the synthesis of fluorine-containing pesticides. google.com The development of such pesticides is an active area of research due to their potential for high selectivity, increased activity, and lower toxicity. google.com While a different isomer, the synthetic strategies and the recognized value of the 3-fluoro-4-methylphenyl moiety are indicative of the potential research direction for this compound in this sector.

In medicinal chemistry, the structural motif of this compound is found in precursors to potential therapeutic agents. The 2-phenethylamine structure, accessible through the reduction of the nitrile, is a well-established pharmacophore present in a wide range of biologically active compounds, including those targeting the central nervous system. google.com The strategic incorporation of fluorine into such molecules is a common tactic to modulate their pharmacological properties.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 261951-73-9 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 233.8 ± 25.0 °C (Predicted) |

| Flash Point | 93.5 °C |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) |

| Refractive Index | 1.507 |

Structure

3D Structure

属性

IUPAC Name |

2-(3-fluoro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPIJOIPFIRHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379133 | |

| Record name | 3-Fluoro-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-73-9 | |

| Record name | 3-Fluoro-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Methylphenylacetonitrile and Its Structural Analogues

Classical and Contemporary Synthesis Routes

The synthesis of 3-Fluoro-4-methylphenylacetonitrile and related compounds can be achieved through established, time-honored methods as well as more recent, refined procedures. These routes often involve the strategic introduction of the cyano or fluoro group onto a pre-existing scaffold.

Direct Cyanation Procedures

Direct cyanation involves the introduction of the nitrile group (–CN) onto a suitable precursor. The most traditional method is the nucleophilic substitution of a benzyl (B1604629) halide. In this S(_N)2 reaction, a halide, such as bromide or chloride, on the benzylic carbon is displaced by a cyanide salt.

A primary route involves the reaction of a 3-fluoro-4-methylbenzyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically performed in a polar aprotic solvent to facilitate the displacement.

Another classical approach for the synthesis of aryl nitriles is the Rosenmund–von Braun reaction. wikipedia.orgsynarchive.comorganic-chemistry.org This method involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at high temperatures in a polar solvent like DMF or pyridine (B92270). organic-chemistry.orgchem-station.com While this reaction directly installs the nitrile onto the aromatic ring, it would require a subsequent homologation step (addition of a -CH₂- group) to yield the desired phenylacetonitrile (B145931) structure. Modern modifications of this reaction, however, have been developed to proceed under milder conditions. thieme-connect.de

Table 1: Classical Cyanation Reagents and Conditions

Fluorination as a Key Synthetic Step

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of this compound. The Balz–Schiemann reaction is the preeminent classical method for this transformation. wikipedia.orgnumberanalytics.comjk-sci.com This reaction converts a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgnih.gov

The synthesis could commence with an appropriately substituted aniline (B41778), such as 3-amino-4-methylphenylacetonitrile. The amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) at low temperatures to form a diazonium salt. The addition of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt precipitates the diazonium tetrafluoroborate. This isolated salt is then heated, causing it to decompose into the desired aryl fluoride, nitrogen gas, and boron trifluoride. numberanalytics.comnih.gov While effective, the reaction sometimes requires high temperatures, and modern variations using alternative fluoride sources or different decomposition conditions (e.g., photolysis) have been explored. jk-sci.comnih.govresearchgate.net

Multistep Convergent Synthesis Strategies

Complex molecules like this compound are often constructed using multistep strategies where the molecule is assembled from simpler, readily available precursors. These routes offer flexibility in introducing various functional groups in a controlled sequence.

One plausible convergent synthesis begins with a commercially available starting material like 3-fluoro-4-methylaniline (B1361354). oakwoodchemical.comjincitech.com The synthesis would proceed via the following steps:

Diazotization: The 3-fluoro-4-methylaniline is converted into its corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer-type reaction. For instance, reaction with copper(I) bromide would yield 4-bromo-2-fluorotoluene (B1265965).

Benzylic Bromination: The methyl group of 4-bromo-2-fluorotoluene is brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) to produce 4-bromo-1-(bromomethyl)-2-fluorobenzene.

Cyanation: Finally, reaction of the benzyl bromide with sodium cyanide would displace the bromine to form the target molecule, this compound.

Alternative multistep routes might involve the synthesis of an intermediate like 3-fluoro-4-methylbenzonitrile (B68015), followed by homologation to introduce the methylene (B1212753) group. google.comgoogle.com These strategies highlight the modular nature of organic synthesis, allowing for the construction of the target structure through a series of reliable and well-understood chemical transformations.

Catalytic Approaches in Phenylacetonitrile Synthesis

Catalytic methods have become indispensable in modern organic synthesis, offering high efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric reactions.

Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, including cyanation reactions.

Palladium-catalyzed cyanation of aryl halides and triflates is a well-established method for synthesizing aryl nitriles. acs.orgrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source.

More recently, nickel-catalyzed cyanations have gained prominence due to the lower cost of nickel and its unique reactivity. semanticscholar.orgnih.gov These methods often allow for the cyanation of less reactive aryl chlorides and can utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂). semanticscholar.orgacs.orgacs.org For the synthesis of this compound, a key step could involve the nickel-catalyzed cross-coupling of a 1-halo-3-fluoro-4-methylbenzene derivative with a cyanomethyl nucleophile. Alternatively, an aryl halide can be directly cyanated to the corresponding benzonitrile, which is then further elaborated. mdpi.com

The development of air-tolerant catalytic systems and the use of green reductants like polymethylhydrosiloxane (B1170920) have further increased the practicality and environmental friendliness of these transformations. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Cyanation Systems

Acid-Catalyzed Condensation Reactions

Condensation reactions are fundamental for forming carbon-carbon bonds. While often base-catalyzed, acid-catalyzed variants are also crucial in organic synthesis.

The Knoevenagel condensation involves the reaction of a carbonyl compound (aldehyde or ketone) with a molecule containing an active methylene group (e.g., malononitrile (B47326), cyanoacetic acid). wikipedia.org The reaction is typically catalyzed by a weak base, but can also be promoted by Lewis acids or solid acid catalysts. acs.orgnih.govorganic-chemistry.org For instance, 3-fluoro-4-methylbenzaldehyde (B1272653) could be condensed with cyanoacetic acid. The resulting α,β-unsaturated nitrile could then be selectively reduced to yield this compound. The Doebner modification of this reaction uses pyridine as a solvent and often results in decarboxylation when a carboxylic acid is part of the active methylene component. wikipedia.orgorganic-chemistry.org

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile. organic-chemistry.orgwikipedia.org This reaction is typically acid-promoted, as the acid catalyzes the formation of the intermediate imine, which is then attacked by the cyanide nucleophile. masterorganicchemistry.commasterorganicchemistry.com While this method directly produces α-amino-phenylacetonitriles, which are precursors to amino acids, it represents a key acid-catalyzed condensation for forming the core phenylacetonitrile skeleton. wikipedia.orgnih.gov Subsequent removal of the amino group would be required to obtain the target compound.

Table of Mentioned Compounds

Optimization of Reaction Conditions and Yield

The synthesis of this compound, and arylacetonitriles in general, is typically achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and in some cases, pressure. Phase-transfer catalysis is a commonly employed technique to enhance the reaction rate and yield by facilitating the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the benzyl halide.

The choice of solvent plays a critical role in the nucleophilic substitution reaction for the synthesis of this compound. The solvent must be capable of dissolving the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. Furthermore, the polarity of the solvent can significantly influence the reaction mechanism and the rate of reaction.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP), are often favored for this type of reaction. google.com These solvents are effective at solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion. For instance, in the synthesis of a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, solvents like N-Methyl pyrrolidone, DMSO, and DMF have been utilized. google.com In the case of the synthesis of 3-fluoro-4-methylbenzonitrile, a structural isomer, solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, dimethylsulfoxide, N-methylpyrrolidone, 1,3-dimethyl-2-imidazolidinone, toluene (B28343), and xylene have been reported. google.com

The use of a two-phase system, often comprising an aqueous solution of the cyanide salt and an organic solvent for the benzyl halide, is common, particularly when employing phase-transfer catalysis. In such systems, the organic solvent's primary role is to dissolve the starting benzyl halide. Toluene is a frequently used water-immiscible solvent in these reactions. The addition of ethanol (B145695) is sometimes necessary to increase the mutual solubility of the reactants, though the presence of water can lead to the formation of the corresponding benzyl alcohol as a byproduct through hydrolysis.

The kinetics of the reaction between benzyl halides and cyanide ions can be complex and are influenced by the solvent system. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The choice of solvent can shift the balance between these pathways. Polar protic solvents can favor the S(_N)1 mechanism by stabilizing the carbocation intermediate, while polar aprotic solvents tend to favor the S(_N)2 mechanism.

Solvent Effects on the Synthesis of Arylacetonitrile Analogues

| Solvent | Substrate | Cyanide Source | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Methyl pyrrolidone (NMP) | 3-fluoro-4-trifluoromethylbromobenzene | CuCN, KCN, or NaCN | - | 60-250 | Not specified | google.com |

| Dimethyl sulfoxide (DMSO) | 3-fluoro-4-trifluoromethylbromobenzene | CuCN, KCN, or NaCN | - | 60-250 | Not specified | google.com |

| N,N-Dimethylformamide (DMF) | 3-fluoro-4-trifluoromethylbromobenzene | CuCN, KCN, or NaCN | - | 60-250 | Not specified | google.com |

| Toluene | Substituted Benzyl Halide | Aqueous KCN | Phase Transfer Catalyst | Reflux | High | General Knowledge |

| Ethanol/Water | Halogenoalkane | NaCN or KCN | - | Reflux | Good | General Knowledge |

For the synthesis of the related 3-fluoro-4-trifluoromethylbenzonitrile, a broad temperature range of 60°C to 250°C has been reported, indicating that the optimal temperature can vary significantly depending on the specific reactants and solvent system used. google.com In the preparation of 3-fluoro-4-methylbenzonitrile, a decarbonylation reaction is carried out at a temperature of 120-180°C. google.com For phase-transfer catalyzed reactions, the temperature is often set to the reflux temperature of the solvent system. For instance, a patent describing the preparation of benzyl cyanides mentions increasing the reaction temperature to 85°C to drive the reaction to completion. google.com

The influence of pressure on the synthesis of this compound is less commonly studied for liquid-phase reactions under standard conditions. However, in reactions involving gaseous reactants or supercritical fluid solvents, pressure can become a significant variable. For instance, kinetic studies of cyanide displacement on benzyl chloride have been performed in supercritical carbon dioxide, where pressure directly influences the solvent's properties and, consequently, the reaction rate and selectivity. While specific data for the target compound is lacking, it can be inferred that for standard liquid-phase synthesis, the effect of pressure is generally considered negligible unless volatile reactants or solvents are used at high temperatures.

Temperature Influence on the Synthesis of Arylacetonitrile Analogues

| Substrate | Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|

| 3-fluoro-4-trifluoromethylbromobenzene | NMP, DMSO, or DMF | 60 - 250 | Wide applicable temperature range. | google.com |

| Intermediate for 3-fluoro-4-methylbenzonitrile | Dimethyl sulfoxide | 120 - 180 | Optimal range for decarbonylation step. | google.com |

| p-chlorobenzyl chloride | Aqueous/Organic with PTC | Increased to 85 | To achieve full conversion. | google.com |

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Methylphenylacetonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov This characteristic allows for several important transformations, including hydrolysis, reduction, and the addition of organometallic reagents.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. nii.ac.jp This transformation can be catalyzed by either acid or base. google.com Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. google.com This initially forms an imidic acid, which then tautomerizes to an amide. google.com The amide can be isolated as the final product under controlled conditions, or the reaction can proceed to the corresponding carboxylic acid, 3-fluoro-4-methylphenylacetic acid, with further heating in the presence of excess water.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an intermediate that, after protonation, also forms the amide. google.com Similar to the acid-catalyzed pathway, the reaction can be stopped at the amide stage (3-fluoro-4-methylphenylacetamide) or driven to completion to yield the carboxylate salt, which upon acidification gives the carboxylic acid.

Table 1: Hydrolysis and Amidation of 3-Fluoro-4-methylphenylacetonitrile

| Reaction | Reagents and Conditions | Product |

| Amidation | H₂SO₄ (conc.), H₂O, heat | 3-Fluoro-4-methylphenylacetamide |

| Hydrolysis | HCl (aq) or H₂SO₄ (aq), reflux | 3-Fluoro-4-methylphenylacetic acid |

| Hydrolysis | NaOH (aq) or KOH (aq), reflux, then H₃O⁺ | 3-Fluoro-4-methylphenylacetic acid |

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine, 2-(3-fluoro-4-methylphenyl)ethanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. nii.ac.jp The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion. nii.ac.jp Subsequent workup with water protonates the resulting dianion to yield the primary amine. nii.ac.jp

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel, is another effective method for the reduction of nitriles to primary amines. nih.gov

Table 2: Reduction of this compound

| Reaction | Reagents and Conditions | Product |

| Amine Formation | 1. LiAlH₄ in THF or Et₂O; 2. H₂O | 2-(3-Fluoro-4-methylphenyl)ethanamine |

| Amine Formation | H₂, Raney Nickel or Pd/C, high pressure | 2-(3-Fluoro-4-methylphenyl)ethanamine |

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group can be attacked by various carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). nii.ac.jp This reaction provides a versatile route for the synthesis of ketones. The addition of a Grignard reagent to this compound forms an intermediate imine anion, which upon acidic hydrolysis is converted to a ketone. nii.ac.jp For example, the reaction with methylmagnesium bromide would yield 1-(3-fluoro-4-methylphenyl)propan-2-one.

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound can undergo substitution reactions, with the regiochemical outcome being influenced by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the cyanomethyl group. The fluorine atom and the methyl group are ortho, para-directing activators (though fluorine is a deactivator in terms of rate), while the cyanomethyl group is a meta-directing deactivator. The positions for electrophilic attack are therefore influenced by the interplay of these groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

Given the substitution pattern of this compound, the directing effects of the substituents must be considered. The methyl group is an activating ortho, para-director. The fluorine atom is also an ortho, para-director, but it deactivates the ring towards electrophilic attack due to its high electronegativity. The cyanomethyl group is a deactivating meta-director. The positions ortho to the methyl group (C5) and ortho to the fluorine atom (C2) are the most likely sites for electrophilic attack.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The most probable product would be 3-fluoro-4-methyl-5-nitrophenylacetonitrile or 2-nitro-3-fluoro-4-methylphenylacetonitrile.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions attach alkyl or acyl groups, respectively, to the aromatic ring using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgbyjus.commasterorganicchemistry.com These reactions are generally less effective on deactivated rings.

Table 3: Electrophilic Aromatic Substitution of this compound (Predicted)

| Reaction | Reagents and Conditions | Probable Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-methyl-5-nitrophenylacetonitrile and/or 2-nitro-3-fluoro-4-methylphenylacetonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoro-4-methylphenylacetonitrile and/or 2-bromo-3-fluoro-4-methylphenylacetonitrile |

| Acylation | RCOCl, AlCl₃ | Likely low yielding due to deactivation |

Nucleophilic Aromatic Substitution with Fluorine Displacement

While electrophilic substitution is more common for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. nih.govresearchgate.net In the case of this compound, the fluorine atom could potentially be displaced by a strong nucleophile, although this is generally a challenging reaction. The presence of the electron-withdrawing cyanomethyl group, particularly if positioned ortho or para to the fluorine, would activate the ring towards such a substitution. In this molecule, the cyanomethyl group is meta to the fluorine, which is not ideal for activation. However, under forcing conditions, reactions with strong nucleophiles like sodium methoxide (B1231860) or ammonia (B1221849) might lead to the displacement of the fluoride (B91410).

Side-Chain Modifications on the Phenyl Ring

The methyl and cyano groups attached to the phenyl ring of this compound are amenable to various chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into oxidation, reduction, and halogenation reactions.

Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation to form a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, treatment of an alkylbenzene with potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under appropriate conditions leads to the oxidation of the alkyl side chain to a carboxylic acid group. libretexts.orgyoutube.com In the case of this compound, this reaction would yield 2-fluoro-4-(cyanomethyl)benzoic acid. It is crucial that the benzylic carbon possesses at least one hydrogen atom for this reaction to proceed. libretexts.org The reaction is robust and generally proceeds regardless of the length of the alkyl chain, cleaving any additional carbon-carbon bonds. libretexts.org

Reduction of the Nitrile Group: The cyano group of the acetonitrile (B52724) moiety can be readily reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis. A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over a metal catalyst such as palladium or platinum. numberanalytics.comorganic-chemistry.org The reduction of this compound would thus produce 2-(3-fluoro-4-methylphenyl)ethanamine. The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For example, diisopropylaminoborane (B2863991) has been shown to selectively reduce nitriles in the presence of certain other functional groups. organic-chemistry.orgnih.gov

Halogenation of the Methyl Group: The benzylic protons of the methyl group are susceptible to free radical halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. orgoreview.comyoutube.com This reaction, known as the Wohl-Ziegler bromination, would selectively introduce a bromine atom at the benzylic position to yield 3-fluoro-4-(bromomethyl)phenylacetonitrile. The stability of the intermediate benzylic radical, which is enhanced by resonance with the aromatic ring, drives the selectivity of this reaction. orgoreview.comyoutube.com The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions. youtube.comorgoreview.com

Table 1: Key Side-Chain Modification Reactions of this compound Analogs

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation of Methyl Group | KMnO₄ or H₂CrO₄, heat | Carboxylic Acid |

| Reduction of Nitrile Group | LiAlH₄ or H₂/Pd | Primary Amine |

| Halogenation of Methyl Group | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Bromide |

Biotransformation and Enzymatic Reactions

The biotransformation of this compound in biological systems is anticipated to involve enzymatic pathways that target the nitrile and methyl functionalities. While specific studies on this compound are not extensively documented, the metabolic fate can be inferred from the known biotransformation of structurally related arylacetonitriles and substituted toluenes.

Enzymatic Hydrolysis of the Nitrile Group: A primary route for the metabolism of aromatic nitriles in microorganisms is through enzymatic hydrolysis. researchgate.netresearchgate.net This process can occur via two main enzymatic pathways:

Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of the nitrile group to a carboxylic acid and ammonia in a single step. researchgate.netnih.gov This pathway is common in various bacteria and fungi. researchgate.netnih.gov The application of this pathway to this compound would yield (3-fluoro-4-methylphenyl)acetic acid.

Nitrile Hydratase and Amidase Pathway: Alternatively, the nitrile group can be hydrated by a nitrile hydratase (EC 4.2.1.84) to form the corresponding amide, 2-(3-fluoro-4-methylphenyl)acetamide. researchgate.net This amide intermediate is then subsequently hydrolyzed by an amidase (EC 3.5.1.4) to the carboxylic acid, (3-fluoro-4-methylphenyl)acetic acid, and ammonia. researchgate.net This two-step pathway is also prevalent in a variety of microorganisms, including species of Rhodococcus and Pseudomonas. researchgate.net

Cytochrome P450-Mediated Oxidation of the Methyl Group: The methyl group is a likely target for oxidative metabolism by cytochrome P450 (CYP) enzymes, a major family of enzymes involved in drug and xenobiotic metabolism. researchgate.netnih.gov Specifically, enzymes such as CYP2E1 are known to metabolize toluene (B28343) and its derivatives. researchgate.netresearchgate.net The initial step is the hydroxylation of the methyl group to form a benzyl (B1604629) alcohol derivative. researchgate.netubc.ca In the case of this compound, this would produce (3-fluoro-4-hydroxymethylphenyl)acetonitrile. This alcohol can be further oxidized by alcohol and aldehyde dehydrogenases to the corresponding aldehyde and then to the carboxylic acid, 2-fluoro-4-(cyanomethyl)benzoic acid.

Table 2: Predicted Biotransformation Pathways and Metabolites of this compound

| Pathway | Key Enzyme(s) | Initial Metabolite | Final Metabolite |

| Nitrilase Pathway | Nitrilase | (3-fluoro-4-methylphenyl)acetic acid | (3-fluoro-4-methylphenyl)acetic acid |

| Nitrile Hydratase/Amidase | Nitrile Hydratase, Amidase | 2-(3-fluoro-4-methylphenyl)acetamide | (3-fluoro-4-methylphenyl)acetic acid |

| Methyl Group Oxidation | Cytochrome P450, Alcohol/Aldehyde Dehydrogenase | (3-fluoro-4-hydroxymethylphenyl)acetonitrile | 2-fluoro-4-(cyanomethyl)benzoic acid |

Development and Evaluation of Derivatives and Analogues of 3 Fluoro 4 Methylphenylacetonitrile

Design Principles for Structural Modification

The design of derivatives from the 3-fluoro-4-methylphenylacetonitrile scaffold is guided by established medicinal chemistry principles aimed at optimizing molecular interactions with biological targets or enhancing material properties. Key strategies include:

Bioisosteric Replacement: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or a primary amide (-CONH2), which are common bioisosteres. This transformation alters the molecule's electronic and hydrogen bonding capabilities, potentially changing its biological target engagement.

Introduction of Pharmacophoric Features: The aromatic ring can be further substituted to introduce new pharmacophoric elements. For instance, adding hydroxyl or amino groups can create new hydrogen bond donor/acceptor sites.

Modulation of Physicochemical Properties: The fluorine atom significantly influences the molecule's lipophilicity, metabolic stability, and pKa. Modifications often focus on altering the position or number of fluorine substituents to fine-tune these properties. For example, fluorination has been shown to be an effective modification for inhibiting HIF-1 transcriptional activity in other molecular scaffolds.

Conformational Restriction: Incorporating the phenylacetonitrile (B145931) moiety into larger, more rigid structures, such as heterocyclic rings, can lock the molecule into a specific conformation. This can lead to increased potency and selectivity for a biological target by reducing the entropic penalty of binding.

Exploitation of Electronic Effects: The electron-withdrawing nature of both the fluorine and nitrile groups influences the reactivity of the aromatic ring and the benzylic position. Design principles can leverage these electronic effects to direct synthetic modifications or to enhance interactions with electron-deficient or electron-rich biological targets. In some scaffolds, electron-withdrawing groups like fluorine at specific positions have led to enhanced inhibitory activity.

Impact of Positional Isomerism on Molecular Activity

Positional isomerism, which involves altering the relative positions of the fluoro and methyl substituents on the phenyl ring, can have a profound impact on molecular activity and properties. Understanding these effects is a critical aspect of rational drug design.

This phenomenon, termed "positional engineering," can control pathway complexity in molecular self-assembly and influence intermolecular interactions. researchgate.net The change in the position of a functional group can alter molecular packing in the solid state and influence photophysical properties. bldpharm.com For instance, two coordination polymers differing only in the attachment point of a pyridyl group to a naphthalene (B1677914) diimide core exhibited distinct linear versus zigzag chain structures and different photochromic behaviors due to varied lone pair-π interactions. buchler-gmbh.com

For derivatives of this compound, moving the fluorine or methyl group to other positions (e.g., 2-fluoro-4-methyl, 4-fluoro-3-methyl) would create isomers with distinct electronic distributions and steric profiles. These differences would be expected to influence:

Receptor Binding: The precise fit of a molecule into a receptor's binding pocket is highly sensitive to the location of substituents. A change in position could either enhance or disrupt key interactions.

Metabolic Stability: The position of the fluorine atom can block sites of metabolic oxidation, while the methyl group's location can also influence which parts of the molecule are accessible to metabolic enzymes.

Physical Properties: Isomers can exhibit different melting points, boiling points, and solubilities, which are critical for formulation and bioavailability.

The table below illustrates the concept with hypothetical data, showing how positional isomerism could affect a key activity metric.

| Compound | Substituent Positions | Relative Activity (%) |

| Isomer 1 | 3-Fluoro, 4-Methyl | 100 |

| Isomer 2 | 2-Fluoro, 4-Methyl | 125 |

| Isomer 3 | 4-Fluoro, 3-Methyl | 80 |

| Isomer 4 | 2-Fluoro, 5-Methyl | 95 |

This table is for illustrative purposes to demonstrate the concept of how activity can vary with isomerism.

Synthesis and Characterization of Key Derivative Classes

The this compound core is a versatile starting material for the synthesis of various classes of derivatives.

One of the most direct modifications of the phenylacetonitrile group is its hydrolysis to the corresponding phenylacetic acid. This transformation is typically achieved under acidic or basic conditions, converting the nitrile into a carboxylic acid functional group. This group can significantly alter the molecule's solubility and introduce a key acidic center for ionic interactions.

The resulting 3-fluoro-4-methylphenylacetic acid is a valuable intermediate in its own right. Phenylacetic acid derivatives are a versatile class of substances with a wide spectrum of biological activities. umich.edu For example, fluorinated phenylacetic acids are common structural motifs in medicinal chemistry. The synthesis allows for further derivatization, such as esterification or amidation at the newly formed carboxylic acid group.

| Derivative Name | Molecular Formula | Key Features |

| 3-Fluoro-4-methylphenylacetic acid | C₉H₉FO₂ | Carboxylic acid derivative |

| Methyl 3-fluoro-4-methylphenylacetate | C₁₀H₁₁FO₂ | Methyl ester derivative |

| 3,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | Related di-fluorinated analogue orgsyn.org |

| 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | C₉H₆F₄O₂ | Analogue with a trifluoromethyl group chemscene.com |

The nitrile group can be converted into other functional groups, such as amides and isothiocyanates, to explore different chemical spaces and biological interactions.

Amide Analogues: Partial hydrolysis of the nitrile or, more commonly, synthesis from the corresponding phenylacetic acid allows for the creation of a wide range of N-substituted amides. For instance, N-(3-Fluoro-4-methylphenyl)acetamide can be prepared from 3-fluoro-4-methylaniline (B1361354). buchler-gmbh.comguidechem.commdpi.com More complex amides, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, have been synthesized and evaluated as potential antitubercular agents. nih.gov These syntheses often involve reacting an amine with an activated carboxylic acid or an acyl halide.

Isothiocyanate Analogues: The corresponding aniline (B41778) (3-fluoro-4-methylaniline) can be converted into 3-fluoro-4-methylphenyl isothiocyanate. A common method involves reaction with thiophosgene (B130339) or a thiophosgene equivalent like triphosgene (B27547) in the presence of a base. guidechem.com Isothiocyanates are reactive electrophiles known for their covalent interactions with biological nucleophiles and serve as precursors for thioureas and other sulfur-containing heterocycles. wikipedia.org

The phenylacetonitrile scaffold is an excellent precursor for synthesizing a variety of heterocyclic compounds, where the benzylic carbon and the nitrile group participate in ring-forming reactions.

Thiophene Derivatives (Gewald Reaction): The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgresearchgate.net In a typical Gewald synthesis, an α-methylene nitrile (such as this compound) condenses with a carbonyl compound (an aldehyde or ketone) and elemental sulfur in the presence of a base. researchgate.netorgsyn.org This reaction would yield a 2-amino-3-(3-fluoro-4-methylphenyl)thiophene derivative, a scaffold with significant interest in medicinal chemistry. wikipedia.org

Intramolecular Cyclizations (Thorpe-Ziegler Reaction): If a suitable second reactive group is present on the molecule, the Thorpe-Ziegler reaction can be employed for intramolecular cyclization. lscollege.ac.inchem-station.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. umich.edu By designing a precursor that contains the this compound unit and another nitrile group connected by a flexible linker, novel fused or spirocyclic heterocyclic systems could be constructed.

Structure-Activity Relationship (SAR) Studies of Fluorinated Phenylacetonitriles

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective agent. For derivatives of this compound, SAR analysis focuses on understanding how specific structural changes affect a desired activity.

Key aspects of SAR for this class of compounds would involve:

Role of the Nitrile Group: Comparing the activity of the parent nitrile with its corresponding carboxylic acid, amide, or other bioisosteres helps to determine the importance of the nitrile's electronic properties and hydrogen bonding capacity.

Impact of Fluorine Substitution: The position and number of fluorine atoms are critical. SAR studies often involve synthesizing a matrix of analogues with fluorine at different positions (ortho, meta, para relative to the acetonitrile (B52724) group) to probe electronic and steric effects. The high electronegativity and ability of fluorine to form specific interactions (e.g., with amide backbones) can significantly influence binding affinity.

Influence of the Methyl Group: The methyl group can provide beneficial hydrophobic interactions within a binding pocket. Replacing it with other alkyl groups (ethyl, propyl) or removing it can clarify the role of its size and lipophilicity.

Aromatic Ring Substitution: Adding other substituents to the phenyl ring allows for the exploration of a wider chemical space. Both electron-donating and electron-withdrawing groups can be introduced to modulate the electronic character of the ring and introduce new interaction points.

The derivation of SAR is central to molecular modeling and the systematic design of new chemical entities. nih.gov By systematically modifying the this compound core and evaluating the resulting changes in activity, researchers can build a comprehensive understanding of the structural requirements for a specific biological or material function.

No Publicly Available Research Found on the Development and Evaluation of this compound Derivatives

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed studies were identified concerning the development and evaluation of derivatives and analogues of the chemical compound this compound.

The initial request for an article focusing on the "," with specific subsections on the "Fluorine Atom Contribution to Molecular Recognition" and "Methyl Group Influence on Receptor Interactions," could not be fulfilled. The core requirement for "thorough, informative, and scientifically accurate content" complete with "detailed research findings" and "data tables" cannot be met due to the absence of published research on this particular compound and its analogues in the public domain.

While general principles regarding the role of fluorine and methyl groups in medicinal chemistry are well-established, applying these concepts specifically to this compound without supporting data would be speculative and would not adhere to the requested professional and authoritative tone.

Information on the parent compound, this compound, is available, primarily detailing its synthesis and basic physical and chemical properties. It is recognized as a potential intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. However, the scientific literature lacks studies that have taken this compound as a scaffold to develop and biologically evaluate a series of derivatives.

Consequently, it is not possible to provide an analysis of the structure-activity relationships, the specific contributions of the fluorine and methyl substituents to receptor binding, or any associated research data for analogues of this compound.

Pharmacological and Biological Applications of 3 Fluoro 4 Methylphenylacetonitrile Derivatives

Research into Antihypertensive Agents

The quest for novel antihypertensive drugs has led researchers to explore a wide array of chemical structures. While fluorinated compounds and molecules containing a phenyl ring are common in cardiovascular drug discovery, literature specifically detailing the investigation of 3-fluoro-4-methylphenylacetonitrile derivatives for antihypertensive properties is not extensively available. Research has often focused on other classes of compounds, such as those containing dihydropyridine (B1217469) or pyrimidine (B1678525) cores, which are known to act as calcium channel blockers or angiotensin II receptor antagonists. nih.govresearchgate.netnih.govnih.gov The development of these agents often involves complex heterocyclic structures designed to interact with specific biological targets like the AT1 receptor or voltage-gated calcium channels. nih.govmdpi.com

T-type Calcium Channel Inhibition Studies

T-type calcium channels are recognized as important targets for cardiovascular and neurological disorders. nih.govresearchgate.net They play a role in regulating vascular tone and are implicated in certain forms of hypertension. nih.gov Blockers of these channels, such as mibefradil, have been studied for their therapeutic potential. researchgate.netnih.gov However, there is no specific research in the public domain that documents the synthesis or evaluation of derivatives of this compound as inhibitors of T-type calcium channels. The current focus in the development of T-type calcium channel blockers involves different structural scaffolds, including piperazines and various bicyclic derivatives. nih.gov

Investigation of Antitubercular Activity

The rise of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new antitubercular agents. nih.gov The incorporation of fluorine into drug candidates is a known strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Research into fluorinated analogues of existing antitubercular drugs has shown promising results. In one study, a fluorinated derivative of thiacetazone (B1682801) was synthesized and evaluated. nih.gov While not a direct derivative of this compound, the synthesized compound, 3-fluoro-4-acetamidobenzaldehyde thiosemicarbazone, shares the critical 3-fluoro-4-substituted phenyl moiety. The study found that this fluoro-substituted analogue was significantly more potent than the parent thiacetazone against M. tuberculosis H37-Rv. nih.gov This suggests that the 3-fluoro substitution pattern is beneficial for antitubercular activity, potentially through enhanced interaction with its target, cyclopropane (B1198618) mycolic acid synthase (CMAS). nih.gov

| Compound Name | Structural Modification | Reported Activity |

|---|---|---|

| Thiacetazone | Parent Compound | Standard Potency |

| 3-Fluoro-4-acetamidobenzaldehyde thiosemicarbazone | Fluorine at position 3 of the phenyl ring | 20 times more potent than Thiacetazone nih.gov |

Antagonism of TRPV1 Receptors

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-established target for the development of novel analgesics. nih.govnih.gov Extensive research has been conducted on a class of potent TRPV1 antagonists derived from a 2-(3-fluoro-4-substituted-phenyl) scaffold. These studies have elucidated detailed structure-activity relationships (SAR).

The general structure of these antagonists is divided into three pharmacophoric regions:

A-region : The 3-fluoro-4-methylsulfonamidophenyl group. nih.gov

B-region : A central linker, such as propanamide or acetamide (B32628). nih.gov

C-region : A variable terminal group, often a substituted pyridine (B92270) ring. nih.gov

The 3-fluoro-4-methylsulfonamidophenyl moiety in the A-region has been identified as a key component for high antagonistic potency. nih.govnih.gov Modifications in the B-region have shown that the size and nature of substituents are critical. In a series of α-substituted acetamide derivatives, a compound possessing an α-m-tolyl substituent (Compound 34) was found to be a highly potent and selective antagonist of capsaicin-induced TRPV1 activation, with a reported inhibitory constant (Ki) of 0.1 nM. nih.govnih.gov This potency was a threefold improvement over the parent compound. nih.gov Docking analyses suggest the high potency is due to specific hydrophobic interactions of the substituted group with the receptor. nih.gov Another study identified N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a novel and potent TRPV1 antagonistic template, further highlighting the importance of the 3-fluoro-4-methylphenyl core structure. mdpi.com

| Compound Class/Name | Key Structural Feature | Reported Potency (Ki) |

|---|---|---|

| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide (Parent Compound 1) | Propanamide B-region | ~0.3 nM nih.gov |

| Compound 34 | α-m-tolyl substituted acetamide B-region | 0.1 nM nih.gov |

| N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea (Compound 27) | Urea B-region and elongated A-region | 6.77 nM mdpi.com |

Exploration of Antiviral Properties, including HIV-related Research

The development of new antiviral agents is a global health priority. Fluorine substitution is a common strategy in this field, famously used in fluorinated nucleoside analogues that act as viral polymerase inhibitors. nih.gov For instance, 3'-fluoro-modified nucleosides have been synthesized and shown to be efficient and selective anti-HIV agents by inhibiting the HIV-reverse transcriptase. nih.gov Other research has focused on various heterocyclic structures, such as thiazolidinones and thiadiazoles, as potential antiviral compounds.

However, a review of the available scientific literature indicates that derivatives of this compound have not been a primary focus of antiviral or specific anti-HIV research. The main efforts in fluorinated antiviral drug discovery have been directed towards nucleoside/nucleotide analogues and other complex heterocyclic systems that interfere with viral replication mechanisms. nih.govlookchem.com

Role as Precursors in Advanced Drug Candidate Synthesis

This compound is recognized as a valuable synthetic intermediate or building block in organic chemistry, particularly for the creation of more complex molecules for pharmaceutical and agricultural applications. google.comgoogle.com Its utility stems from the reactivity of its functional groups. The nitrile (cyanide) group can be chemically transformed through reactions like hydrolysis to form carboxylic acids or reduction to form primary amines. These transformations allow for the elongation of a carbon chain or the introduction of new functionalities for building larger molecules.

The aromatic ring itself, activated by the fluorine and methyl groups, can undergo further electrophilic substitution reactions. The presence of the fluorine atom can influence the regioselectivity of these reactions and can impart desirable properties such as increased metabolic stability and binding affinity in the final drug candidate. Patents for related structures, such as 3-fluoro-4-methylbenzonitrile (B68015), highlight their importance as key intermediates in the synthesis of fluorine-containing pesticides and pharmaceuticals. This underscores the role of the 3-fluoro-4-methylphenyl motif as a foundational element for constructing advanced drug candidates.

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 4 Methylphenylacetonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 3-Fluoro-4-methylphenylacetonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the methyl protons.

Based on the analysis of analogues like 4-fluorophenylacetonitrile, the methylene protons (-CH₂CN) are expected to appear as a singlet in the range of 3.7 ppm. The methyl protons (-CH₃) attached to the aromatic ring would likely resonate as a singlet around 2.3 ppm. The aromatic region would display a more complex pattern due to spin-spin coupling between the protons and with the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogues

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| This compound (Predicted) | -CH₃ | ~2.3 | s |

| -CH₂CN | ~3.7 | s | |

| Aromatic-H | ~7.1-7.4 | m | |

| 4-Fluorophenylacetonitrile chemicalbook.comchemicalbook.com | -CH₂CN | 3.71 | s |

| Aromatic-H | 7.07-7.28 | m | |

| 4-Fluoroacetophenone rsc.org | -CH₃ | 2.58 | s |

| Aromatic-H | 7.13-8.00 | m |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

For this compound, the nitrile carbon (-CN) is expected to appear in the region of 117-120 ppm. The methylene carbon (-CH₂CN) would likely be found around 22 ppm. The methyl carbon (-CH₃) should resonate at approximately 14-15 ppm. The aromatic carbons will show a series of signals between 115 and 165 ppm, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogues

| Compound | Carbon Atom | Chemical Shift (ppm) |

| This compound (Predicted) | -CH₃ | ~14.5 |

| -CH₂CN | ~22 | |

| -CN | ~118 | |

| Aromatic C-F | ~162 (d, ¹JCF ≈ 245 Hz) | |

| Other Aromatic C | ~115-135 | |

| 4-Fluorophenylacetonitrile chemicalbook.com | -CH₂CN | 22.5 |

| -CN | 118.1 | |

| Aromatic C-F | 163.1 (d, ¹JCF = 246.5 Hz) | |

| Other Aromatic C | 115.8 (d), 125.7 (d), 131.1 (d) | |

| 4-Fluoroacetophenone rsc.org | -CH₃ | 26.5 |

| C=O | 196.4 | |

| Aromatic C-F | 165.8 (d, ¹JCF = 254.5 Hz) | |

| Other Aromatic C | 115.6 (d), 131.0 (d), 133.6 (d) |

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shifts in ¹⁹F NMR are spread over a wide range, making it an excellent tool for detecting subtle structural changes.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The exact chemical shift would be influenced by the electronic effects of the methyl and cyanomethyl substituents on the aromatic ring. By comparison with 4-fluorobenzaldehyde, whose ¹⁹F chemical shift is -102.4 ppm, a similar value can be anticipated for this compound. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful methods for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be instrumental in assigning the signals of the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For instance, correlations would be expected between the methylene protons and the nitrile carbon, as well as the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the bond strengths and atomic masses. It provides a characteristic "fingerprint" for a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The spectrum of this compound is expected to show several characteristic absorption bands.

A sharp, intense band corresponding to the C≡N stretch of the nitrile group is anticipated around 2250 cm⁻¹. The C-F stretching vibration would likely appear as a strong band in the region of 1200-1100 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound and Experimental Data for an Analogue

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 4-Fluorophenylacetonitrile nih.gov |

| Aromatic C-H Stretch | ~3050 | 3048 |

| Aliphatic C-H Stretch | ~2930, 2860 | 2931 |

| C≡N Stretch | ~2250 | 2251 |

| Aromatic C=C Stretch | ~1600, 1510, 1450 | 1607, 1511, 1416 |

| C-F Stretch | ~1220 | 1229 |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. For this compound, the Raman spectrum is characterized by several key vibrational modes originating from its distinct functional groups: the nitrile, the substituted benzene (B151609) ring, and the methyl group.

The intense and sharp band corresponding to the C≡N stretching vibration is one of the most characteristic features, typically appearing in the 2240-2260 cm⁻¹ region for aromatic nitriles. The exact position can be influenced by electronic effects from the ring substituents. The aromatic ring itself produces a series of bands. The C-C stretching vibrations within the benzene ring are expected in the 1400-1650 cm⁻¹ range. The presence of substituents breaks the symmetry of the benzene ring, leading to more complex spectra. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

The carbon-fluorine (C-F) stretching vibration is expected to produce a band in the 1100-1300 cm⁻¹ region. The vibrations associated with the methyl group, including symmetric and asymmetric C-H stretching and bending modes, will also be present. For instance, methyl C-H stretching typically occurs in the 2850-3000 cm⁻¹ range. Computational studies on related molecules like the phenyl radical help in assigning the complex vibrational modes observed in the experimental spectra. researchgate.net Studies on methyl-substituted polyphenylene systems also provide reference points for vibrations involving methyl groups attached to aromatic rings. elsevierpure.comelsevierpure.com

Table 1: Predicted Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2240 - 2260 |

| Aromatic Ring | C-C Stretching | 1400 - 1650 |

| C-H Stretching | 3000 - 3100 | |

| Carbon-Fluorine | C-F Stretching | 1100 - 1300 |

| Methyl Group (-CH₃) | C-H Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (molar mass: 149.16 g/mol ), the electron ionization (EI) mass spectrum would exhibit a distinct molecular ion peak (M⁺) at m/z 149.

The fragmentation of this molecule is governed by the stability of the resulting ions and neutral fragments. The aromatic ring provides considerable stability, making the molecular ion peak relatively intense. libretexts.org Key fragmentation pathways include:

Loss of a hydrogen radical: A peak at m/z 148 (M-1) can arise from the loss of a hydrogen atom, likely from the methyl group to form a stable benzyl-type cation.

Loss of the nitrile group: Cleavage of the CH₂-CN bond can lead to the loss of a neutral acetonitrile (B52724) radical (·CH₂CN) or cyanide radical (·CN), though the formation of the stable benzyl-type cation is more common. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety, which would be formed here via rearrangement after loss of fluorine and the cyanide group.

Loss of a methyl radical: A significant peak at m/z 134 (M-15) would correspond to the loss of the methyl group (·CH₃), forming a fluorophenylacetonitrile cation.

Loss of HCN: A peak at m/z 122 (M-27) could be observed, corresponding to the elimination of a neutral hydrogen cyanide molecule.

Analysis of a close analogue, 3-Fluoro-4-methoxyphenylacetonitrile (MW 165.16), shows a clear molecular ion peak and subsequent fragmentation, providing a model for the expected behavior. nist.gov

Table 2: Predicted Key Mass-to-Charge (m/z) Ratios for this compound

| m/z Ratio | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 149 | [C₉H₈FN]⁺ | Molecular Ion (M⁺) |

| 148 | [C₉H₇FN]⁺ | Loss of ·H from methyl group |

| 134 | [C₈H₅FN]⁺ | Loss of ·CH₃ radical |

| 122 | [C₈H₆F]⁺ | Loss of HCN from molecular ion |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by π→π* transitions associated with the aromatic benzene ring. libretexts.org The parent benzene molecule shows a weak E₂-band around 204 nm and a much weaker, vibrational-structured B-band around 254 nm.

Substitution on the benzene ring affects the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

The acetonitrile group (-CH₂CN) acts as a chromophore-modifying auxochrome.

The methyl group (-CH₃) is a weak auxochrome that can cause a small bathochromic shift (a shift to longer wavelengths).

The fluoro group (-F) , through its inductive (-I) and mesomeric (+M) effects, also influences the electronic transitions. ijrar.org

For this compound, the π→π* transitions are expected to be red-shifted compared to benzene. libretexts.org The spectrum will likely show a primary absorption band below 220 nm and a secondary, less intense band in the 260-280 nm region. The solvent can also influence the spectrum; polar solvents may interact with the molecule's dipole moment, causing further shifts in the absorption maxima. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate the UV-Vis spectrum and assign the observed electronic transitions to specific molecular orbitals. sharif.edu

Table 3: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Transition Type | Expected λ_max (nm) | Origin |

|---|---|---|

| π → π* | ~210 - 230 | Primary aromatic band (E₂-like) |

| π → π* | ~260 - 280 | Secondary aromatic band (B-like) |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of the parent compound, phenylacetonitrile (B145931), provides a basis for prediction. nih.gov

An XRD analysis of this compound would reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, confirming the geometry of the molecule. For example, it would confirm the planarity of the benzene ring and the geometry of the cyanomethyl group.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as π-π stacking between aromatic rings and potential C-H···F or C-H···N hydrogen bonds, which dictate the material's bulk properties.

XRD can also be used in powder form (Powder XRD) to identify the crystalline phases present in a bulk sample and assess its purity. acs.org

Surface Characterization Techniques

Surface-sensitive techniques are crucial for analyzing the elemental composition and chemical environment at the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and chemical states of atoms on a material's surface (top 1-10 nm). For this compound, XPS would provide distinct signals for carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s).

The high electronegativity of fluorine induces significant chemical shifts in the binding energies of adjacent carbon atoms. thermofisher.com High-resolution scans of the C 1s region would allow for the deconvolution of peaks corresponding to the different carbon environments: aromatic carbons bonded to carbon/hydrogen, the aromatic carbon bonded to fluorine (C-F), the aromatic carbon bonded to the methyl group, the methyl carbon (C-H), and the cyanomethyl carbon (C-CN). The F 1s peak for organofluorine compounds is typically observed around 688-689 eV. xpsfitting.comresearchgate.net XPS is thus exceptionally useful for confirming the presence and chemical environment of fluorine on a surface. acs.orgrsc.org

Table 4: Predicted XPS Binding Energies for this compound

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Fluorine | F 1s | Aromatic C-F | ~688.5 |

| Nitrogen | N 1s | R-C≡N | ~399.0 |

| Carbon | C 1s | Aromatic C -F | ~286.5 |

| C 1s | C -H (Aromatic/Methyl) | ~284.8 | |

| C 1s | C -C (Aromatic) | ~284.8 | |

| C 1s | C -CN | ~285.5 | |

| C 1s | -C ≡N | ~286.8 |

Note: Binding energies are referenced to the main C 1s hydrocarbon peak at 284.8 eV. Values can vary slightly based on instrument calibration and sample charging.

Auger Electron Spectroscopy (AES) is another surface analysis technique that identifies elemental composition by measuring the kinetic energy of Auger electrons emitted after excitation by an electron beam. libretexts.org AES offers higher spatial resolution than XPS, allowing for analysis of very small features on a surface. libretexts.org

For this compound, an AES spectrum would show characteristic peaks for the constituent elements. The primary Auger transitions are the KLL transitions for carbon, nitrogen, and fluorine. The exact kinetic energy and shape of the peaks can provide some chemical state information, although this is often more straightforward in XPS. AES is highly effective for elemental mapping, where the distribution of C, N, and F across a surface can be visualized. The analysis depth is typically very shallow, limited to the top 1-5 nm. libretexts.org

Table 5: Principal Auger Electron Kinetic Energies for Constituent Elements

| Element | Auger Transition | Expected Kinetic Energy (eV) |

|---|---|---|

| Carbon | KLL | ~272 |

| Nitrogen | KLL | ~380 |

Note: Kinetic energy values are approximate and can be influenced by the chemical matrix.

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of solid surfaces. In a typical SIMS experiment, a primary ion beam (e.g., Cs⁺, Bi₃⁺, or Ar-cluster ions) bombards the sample surface, causing the ejection of secondary ions. hidenanalytical.com These secondary ions are then accelerated into a mass analyzer, most commonly a time-of-flight (ToF) analyzer, which separates them based on their mass-to-charge ratio (m/z). hitachi-hightech.comkit.edu The resulting mass spectrum provides a detailed fingerprint of the surface chemistry, with detection limits reaching the parts-per-million to parts-per-billion range. hidenanalytical.com

For the analysis of organic molecules such as this compound and its analogues, "static" SIMS (S-SIMS) is the preferred mode. In S-SIMS, a very low primary ion dose is used (typically less than 10¹³ ions/cm²) to ensure that the analysis is performed on a statistically undisturbed surface, minimizing fragmentation and preserving the molecular integrity of the sample. hitachi-hightech.com The use of cluster primary ion sources, such as bismuth clusters (e.g., Bi₃⁺), is particularly advantageous for organic analysis as they tend to reduce fragmentation and enhance the yield of intact molecular ions compared to single-atom primary ions. hitachi-hightech.comnih.gov

The fragmentation patterns observed in the SIMS spectra of this compound and its analogues are dictated by the stability of the resulting fragment ions. The presence of the aromatic ring generally leads to a prominent molecular ion peak (M⁺). However, characteristic fragmentation pathways can be predicted based on the functional groups present.

For this compound, key expected fragmentation events include:

Loss of a hydrogen radical (H•): This would result in a strong [M-1]⁺ peak, a common feature for many organic molecules.

Loss of the nitrile group (•CN): Cleavage of the C-CN bond would lead to the formation of a fluorinated and methylated benzyl cation.

Loss of hydrogen cyanide (HCN): A rearrangement process could lead to the elimination of a neutral HCN molecule, resulting in an [M-27]⁺ peak.

Loss of a fluorine radical (F•) or hydrogen fluoride (B91410) (HF): The presence of the fluorine substituent makes the loss of F• ([M-19]⁺) or HF ([M-20]⁺) possible fragmentation pathways.

Loss of a methyl radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group would result in a [M-15]⁺ ion.

Formation of the tropylium ion: A characteristic peak at m/z 91, corresponding to the C₇H₇⁺ tropylium ion, is often observed in the mass spectra of compounds containing a benzyl moiety, arising from the rearrangement and fragmentation of the aromatic ring and its substituents.

The analysis of structural analogues would yield systematically different fragmentation patterns, allowing for their differentiation. For instance, an analogue lacking the fluorine substituent would not exhibit the characteristic losses of F• or HF. Similarly, an isomer with the methyl group at a different position on the aromatic ring would likely produce a similar set of fragments, but potentially with different relative intensities due to stereoelectronic effects influencing fragment stability.

The high mass resolution of ToF-SIMS analyzers allows for the precise determination of the elemental composition of each fragment ion, aiding in the unambiguous identification of the observed peaks.

Table 1: Predicted Prominent Secondary Ions in the ToF-SIMS Spectrum of this compound

| Predicted Ion | Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [M]⁺ | C₈H₆FN⁺ | 147.05 | Molecular Ion |

| [M-H]⁺ | C₈H₅FN⁺ | 146.04 | Loss of H• |

| [M-CH₃]⁺ | C₇H₃FN⁺ | 132.03 | Loss of •CH₃ |

| [M-F]⁺ | C₈H₆N⁺ | 128.05 | Loss of F• |

| [M-CN]⁺ | C₇H₆F⁺ | 109.05 | Loss of •CN |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 | Tropylium Ion |

Computational and Theoretical Investigations on 3 Fluoro 4 Methylphenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, rooted in quantum mechanics, provide a detailed picture of the electronic structure and energetics of 3-Fluoro-4-methylphenylacetonitrile.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is used to investigate the electronic structure of this compound, providing a basis for understanding its stability, reactivity, and spectroscopic properties. DFT calculations can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For substituted phenylacetonitriles, the nature and position of the substituents, in this case, the fluorine atom and the methyl group, significantly influence the HOMO and LUMO energy levels. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group will modulate the electron density of the aromatic ring and the acetonitrile (B52724) side chain.

DFT can also be employed to calculate various energetic properties, such as the molecule's total energy, enthalpy of formation, and Gibbs free energy. These calculations are crucial for predicting the thermodynamic feasibility of reactions involving this compound.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value |

| Molecular Formula | C₉H₈FN |

| Monoisotopic Mass | 149.06407 Da |

| Predicted XlogP | 2.0 |

| Predicted Collision Cross Section ([M+H]⁺) | 127.0 Ų |

| Predicted Collision Cross Section ([M-H]⁻) | 129.6 Ų |

Note: The data in this table is based on predicted values from computational models. uni.lu

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be used to precisely determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also yield accurate predictions of vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. Furthermore, ab initio methods are employed to calculate other important molecular properties such as dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with external electric fields and its potential in non-linear optics.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation of the acetonitrile group relative to the phenyl ring. These simulations can also provide insights into the molecule's behavior in different solvents, which is crucial for understanding its solubility and reactivity in solution. By simulating the molecule in a condensed phase, one can study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which play a significant role in its physical properties. The study of acetonitrile solutions at interfaces using MD has shown that the amphiphilic nature of acetonitrile can lead to specific molecular organizations. nih.gov

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a biological macromolecule, such as a protein or a nucleic acid. These methods are of paramount importance in drug discovery and design.